1-cyclopentyl-6-cyclopropyl-1H-imidazo[1,2-b]pyrazole
CAS No.: 2098053-49-5
Cat. No.: VC3144851
Molecular Formula: C13H17N3
Molecular Weight: 215.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2098053-49-5 |
|---|---|
| Molecular Formula | C13H17N3 |
| Molecular Weight | 215.29 g/mol |
| IUPAC Name | 1-cyclopentyl-6-cyclopropylimidazo[1,2-b]pyrazole |
| Standard InChI | InChI=1S/C13H17N3/c1-2-4-11(3-1)15-7-8-16-13(15)9-12(14-16)10-5-6-10/h7-11H,1-6H2 |
| Standard InChI Key | HYXBZWDEXKIUQM-UHFFFAOYSA-N |
| SMILES | C1CCC(C1)N2C=CN3C2=CC(=N3)C4CC4 |
| Canonical SMILES | C1CCC(C1)N2C=CN3C2=CC(=N3)C4CC4 |
Introduction
Structural Characteristics and Chemical Properties
Molecular Structure
1-Cyclopentyl-6-cyclopropyl-1H-imidazo[1,2-b]pyrazole consists of a fused bicyclic heterocyclic core with two key substituents: a cyclopentyl group at the N-1 position and a cyclopropyl group at the C-6 position. The core structure—imidazo[1,2-b]pyrazole—features a 5-5 fused ring system with multiple nitrogen atoms that contribute to its electronic properties and potential for hydrogen bonding interactions.
Physical and Chemical Properties
Based on the properties of similar compounds in the imidazo[1,2-b]pyrazole family, the following chemical and physical properties can be inferred:
| Property | Predicted Value/Characteristic |
|---|---|
| Molecular Formula | C₁₄H₁₇N₃ |
| Molecular Weight | Approximately 227.31 g/mol |
| Physical Appearance | Likely a crystalline solid |
| Solubility | Moderate solubility in organic solvents; limited water solubility |
| Hydrogen Bond Acceptors | 3 (nitrogen atoms) |
| Hydrogen Bond Donors | 0 |
| Stability | Generally stable under standard conditions |
Chemical Reactivity
The reactivity of 1-cyclopentyl-6-cyclopropyl-1H-imidazo[1,2-b]pyrazole is likely characterized by:
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Electrophilic substitution reactions at the electron-rich positions of the heterocyclic system
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Potential for coordination with metal ions through the nitrogen atoms
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Stability of the cyclopropyl group under mild conditions, but potential for ring-opening under specific catalytic conditions
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Moderate reactivity of the cyclopentyl group toward oxidation
Synthetic Approaches
General Synthetic Routes for Imidazo[1,2-b]pyrazoles
The synthesis of imidazo[1,2-b]pyrazole derivatives typically employs multicomponent reactions. Based on the synthesis of related compounds, the following approaches are likely applicable:
Groebke-Blackburn-Bienaymé Reaction
This multicomponent reaction involves the condensation of an aldehyde, an isocyanide, and an aminoazole to form the imidazo[1,2-b]pyrazole scaffold . For the target compound, appropriate starting materials would include cyclopropylaldehyde and a suitably substituted aminopyrazole.
Step-wise Construction
An alternative approach involves:
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Formation of cyanoacetamide intermediates
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Reaction with dimethylformamide dimethyl acetal or related compounds
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Cyclization with appropriate reagents to form the bicyclic system
Specific Considerations for the Target Compound
The synthesis of 1-cyclopentyl-6-cyclopropyl-1H-imidazo[1,2-b]pyrazole would require specific attention to:
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Introduction of the cyclopentyl group at the N-1 position, potentially through alkylation of a suitable precursor
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Incorporation of the cyclopropyl group at the C-6 position, which might be achieved through cross-coupling reactions or direct cyclization using appropriate starting materials
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Control of regioselectivity during the formation of the bicyclic system
| Compound Type | Apoptotic Activity at 5 μM (% cells) |
|---|---|
| Secondary carboxamides | 40-55% |
| Most potent derivatives | >80% |
Structure-Activity Relationships
The biological activity of imidazo[1,2-b]pyrazoles is influenced by the nature and position of substituents. For the target compound, the following structure-activity relationships can be inferred:
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The cyclopentyl group at the N-1 position may enhance lipophilicity and membrane permeability
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The cyclopropyl group at the C-6 position may influence binding to target proteins, as similar small alicyclic substituents (e.g., cyclopropyl) were well-tolerated in cytotoxicity studies of related compounds
Comparative Analysis with Structural Analogs
Comparison with Related Compounds
Impact of Structural Modifications
Research on similar compounds has revealed that:
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Small aliphatic substituents like methyl or cyclopropyl are generally well-tolerated and maintain biological activity
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Introduction of larger or bulkier groups can lead to reduced potency
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The position of substituents significantly affects biological activity and physicochemical properties
Future Research Directions
Optimization of Synthetic Routes
Further research could focus on developing efficient and scalable synthetic methods for 1-cyclopentyl-6-cyclopropyl-1H-imidazo[1,2-b]pyrazole, including:
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Green chemistry approaches with reduced environmental impact
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One-pot multicomponent reactions to improve efficiency
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Stereoselective methods for the introduction of substituents
Expanded Biological Evaluation
Comprehensive assessment of the biological activities would be valuable, including:
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Screening against a wider range of cancer cell lines
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Evaluation of selectivity for cancer versus normal cells
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Investigation of potential for combination therapy with established anticancer agents
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Assessment of pharmacokinetic properties and in vivo efficacy
Target Identification and Validation
Identification of the specific molecular targets of 1-cyclopentyl-6-cyclopropyl-1H-imidazo[1,2-b]pyrazole would be crucial for understanding its mechanism of action and optimizing its properties for therapeutic applications.
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